molecular formula C14H11NO5 B5761717 (2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone

(2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone

Cat. No.: B5761717
M. Wt: 273.24 g/mol
InChI Key: KAFQLALPPHCTFH-UHFFFAOYSA-N
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Description

(2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone is a chemical compound with the molecular formula C14H11NO5 It is known for its unique structural features, which include a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, along with a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxy-5-nitrobenzaldehyde and benzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of the benzaldehyde reacts with the benzoyl chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to ensure complete reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction reactions.

    Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylmethanone derivatives.

Scientific Research Applications

(2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    (2-hydroxy-4-methoxy-5-nitrophenyl)ethanone: A similar compound with an ethanone moiety instead of phenylmethanone.

    (2-hydroxy-4-methoxy-5-nitrophenyl)prop-2-en-1-one: Another related compound with a prop-2-en-1-one group.

Uniqueness

(2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-8-12(16)10(7-11(13)15(18)19)14(17)9-5-3-2-4-6-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFQLALPPHCTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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